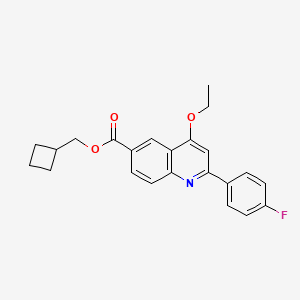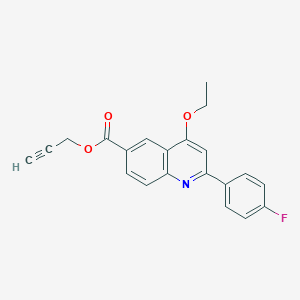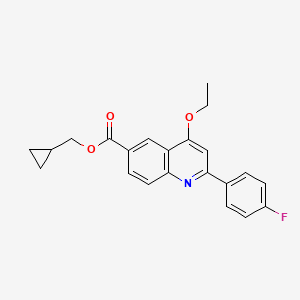![molecular formula C27H26FN7O5 B6456348 7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2548985-88-0](/img/structure/B6456348.png)
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
説明
The compound “7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a fluoroquinolone-based compound . Fluoroquinolones are a class of antibacterial compounds that play an important role as an anti-infective agent and are widely prescribed for various infections .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide . The hydrazide then undergoes condensation with substituted aromatic aldehydes to give a Schiff base . This Schiff base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,4-dihydroquinoline-3-carboxylic acid moiety, a piperazine ring, and a 1,2,3-triazole ring . The presence of these functional groups contributes to the compound’s biological activity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of an acid chloride, the formation of a hydrazide, condensation to form a Schiff base, and reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid .科学的研究の応用
Antibacterial Activity
The incorporation of 1,2,4-triazole hybrids with (fluoro)quinolone drugs has led to promising drug candidates with potent antimicrobial effects . Specifically, this compound exhibits activity against resistant bacterial strains. Researchers have explored its potential as an antibacterial agent, especially in the context of combating drug-resistant pathogens.
Catalysis
The compound’s structure suggests potential for catalytic applications. For instance, electron-rich arenes are well tolerated, allowing for the preparation of various derivatives . Investigating its catalytic properties could lead to novel applications in organic synthesis and chemical transformations.
Flavonoid Derivatives
While not directly related to flavonoids, the presence of a phenyl-substituted 1-phenylpropane moiety in this compound warrants attention. Flavonoids, known for their diverse biological activities, share structural similarities with this compound. Further exploration may reveal unexpected connections or applications in the realm of natural products and health-related research .
作用機序
Target of Action
Similar compounds, such as ciprofloxacin derivatives, are known to inhibit dna gyrase , a type II topoisomerase that is essential for bacterial DNA replication .
Mode of Action
The compound likely interacts with its target, DNA gyrase, by binding to it and inhibiting its activity . This prevents the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . The inhibition of DNA gyrase leads to the cessation of these processes, resulting in bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by inhibiting DNA gyrase . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils introduced during processes like DNA replication and transcription . By inhibiting DNA gyrase, the compound prevents the proper supercoiling of bacterial DNA, leading to the cessation of these processes .
Pharmacokinetics
Similar compounds, such as ciprofloxacin, are known to have good oral bioavailability, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine and feces . These properties likely contribute to the compound’s bioavailability and its ability to reach its target in the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and transcription, leading to bacterial cell death . This makes the compound potentially useful as an antibacterial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target . Similarly, high temperatures might lead to the degradation of the compound, reducing its efficacy . The presence of other substances might also affect the compound’s action, for instance, by competing with it for binding to its target .
将来の方向性
The compound and its derivatives could potentially be explored further for their antimicrobial and antifungal activities . Additionally, given the wide range of biological activities exhibited by fluoroquinolones, this compound could also be investigated for other potential therapeutic applications .
特性
IUPAC Name |
7-[4-[5-amino-1-(4-methoxyphenyl)triazole-4-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN7O5/c1-40-17-6-4-16(5-7-17)35-25(29)23(30-31-35)26(37)33-10-8-32(9-11-33)22-13-21-18(12-20(22)28)24(36)19(27(38)39)14-34(21)15-2-3-15/h4-7,12-15H,2-3,8-11,29H2,1H3,(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOGDGJTFLLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6456275.png)


![6-fluoro-N-[(4-fluorophenyl)methyl]-7-(1H-imidazol-1-yl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456296.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)
![4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6456305.png)
![N-(2,6-dimethylphenyl)-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6456325.png)
![2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456333.png)
![1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456345.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2,3-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456352.png)
![2-(2,5-dimethylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456355.png)
![3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6456360.png)
![1-benzyl-4-[4-(naphthalen-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B6456365.png)